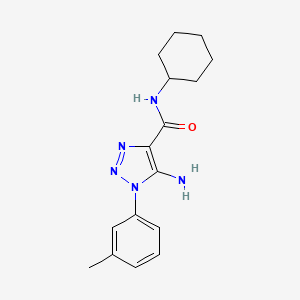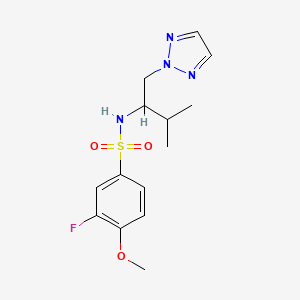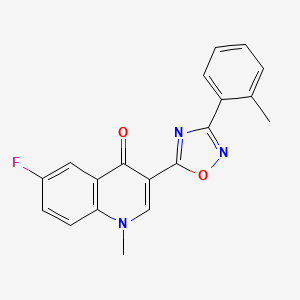
2-Chloro-5-methylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylbenzenethiol is represented by the formula C7H7ClS . The average molecular weight is 158.65 Da .Physical And Chemical Properties Analysis
2-Chloro-5-methylbenzenethiol is a yellowish liquid with a strong odor. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and toluene.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Chloro-5-methylbenzenethiol: is utilized as a synthetic intermediate in the creation of pharmacologically significant heterocyclic compounds. Its aryl pharmacophore exhibits a wide range of biological activities, including anticonvulsant , antituberculosis , antiproliferative , antitumor , antimicrobial , analgesic , and vasodilator effects .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference material in analytical methods like HPLC, LC-MS, or UPLC to calibrate instruments or validate analytical procedures .
Synthetic Methodology Development
The compound is also significant in the development of new synthetic methodologies. For instance, it can be used to explore novel routes of synthesizing benzothiazines and related structures, which have widespread applications .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-5-methylbenzenethiol are the aromatic compounds in organic chemistry . The compound interacts with these targets through various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
2-Chloro-5-methylbenzenethiol interacts with its targets through a series of chemical reactions. For instance, it can undergo a free radical reaction where it loses a hydrogen atom on the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-methylbenzenethiol involve the transformation of the compound into various intermediates. For example, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-methylbenzenethiol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This intermediate was identified as part of the catabolism of 2-Chloro-5-methylbenzenethiol .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methylbenzenethiol’s action are primarily seen in its transformation into various intermediates. For instance, the conversion of 2-Chloro-5-methylbenzenethiol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol represents a significant change at the molecular level .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methylbenzenethiol can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other compounds, such as NBS, which facilitates the free radical reaction . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Eigenschaften
IUPAC Name |
2-chloro-5-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQGSFMCSQMPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
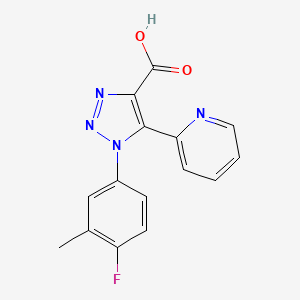
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
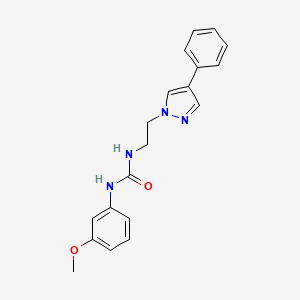

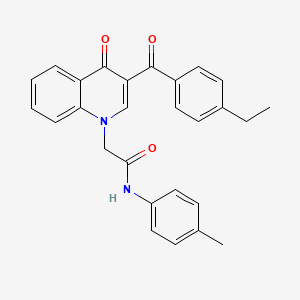

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
